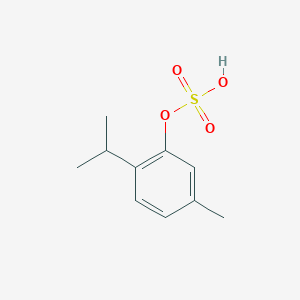
Thymol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymol sulfate is an organic sulfate of thymol. It has a role as a human xenobiotic metabolite. It is a monoterpenoid and an aryl sulfate. It derives from a thymol. It is a conjugate acid of a this compound(1-).
This compound belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. This compound can be converted into thymol.
Applications De Recherche Scientifique
1. Anticancer Potential
- Thymol has shown significant cytotoxic, genotoxic, and apoptotic effects on gastric adenocarcinoma cells, suggesting its potential as a novel therapeutic agent against gastric cancer (Günes-Bayir et al., 2019).
2. Anti-Inflammatory Effects
- Thymol demonstrated anti-inflammatory properties in a study involving dextran sulfate sodium-induced experimental colitis in mice. It modulated the activation of the NF-κB pathway, indicating its potential as a treatment for ulcerative colitis (Liu et al., 2018).
3. Broad Pharmacological Properties
- Thymol exhibits various pharmacological properties, including antioxidant, antispasmodic, antibacterial, and antitumor activities. Its effects are largely attributed to its anti-inflammatory and antioxidant actions (Meeran et al., 2017).
4. Antimicrobial and Antioxidant Properties
- Thymol has been widely used in pharmacy due to its antimicrobial and antioxidant properties, and studies have investigated its modulation of intrinsic plant physiology (Ye et al., 2016).
5. Antifungal Mechanisms
- Thymol's antifungal activity against Fusarium graminearum involves inducing lipid peroxidation and disrupting ergosterol biosynthesis, making it a potential alternative for controlling Fusarium head blight disease (Gao et al., 2016).
6. Nutraceutical and Cosmeceutical Applications
- Thymol and thyme have potential therapeutic uses for respiratory, nervous, and cardiovascular system disorders. Their antimicrobial, antioxidant, and anticarcinogenic activities make them suitable for pharmaceutical, nutraceutical, and cosmeceutical formulations (Salehi et al., 2018).
7. Immunomodulatory and Anti-Inflammatory Activities
- Thymol and carvacrol, major constituents of thyme, exhibit suppressive effects on dendritic cells maturation and function, as well as T cell responses, highlighting their immunomodulatory and anti-inflammatory potential (Amirghofran et al., 2015).
8. Stress Tolerance in Plants
- Thymol has been shown to trigger plant resistant responses to combat heavy metal toxicity, highlighting its potential in modulating cell metabolic pathways in response to environmental stimuli (Ye et al., 2016).
9. Antibacterial and Antifungal Properties
- Studies have emphasized thymol's strong antibacterial and antifungal properties, making it an effective agent in combating a range of microbial infections (Marchese et al., 2016).
10. Potential in Veterinary and Agricultural Applications
- Thymol's role as an herbal food additive has shown to improve performance, feed utilization, and immune system in animals, fish, and poultry, suggesting its broad application in veterinary and agricultural fields (Abd El-Hack et al., 2016).
Propriétés
Formule moléculaire |
C10H14O4S |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C10H14O4S/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13/h4-7H,1-3H3,(H,11,12,13) |
Clé InChI |
NODSEPOUFZPJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)O |
Synonymes |
thymol sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


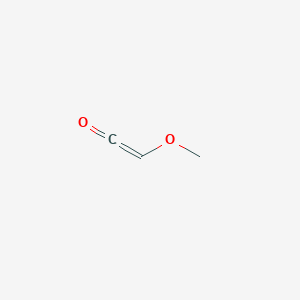
![Pyrido[1,2-b]indazole](/img/structure/B1253319.png)

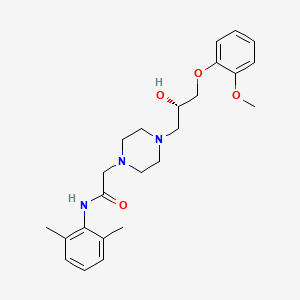
![Naphtho[1,2-b][1,4]thiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-](/img/structure/B1253325.png)
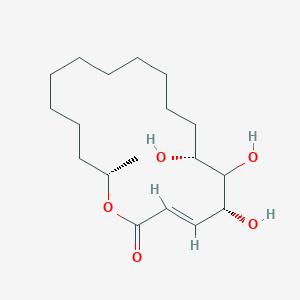

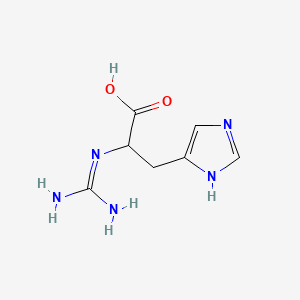


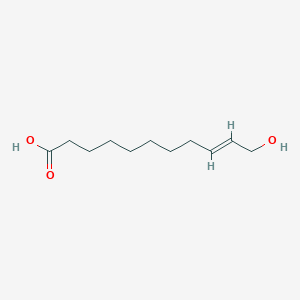
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1253335.png)
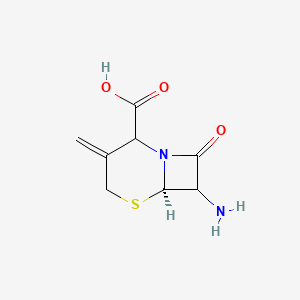
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)
